1-(3-chloro-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one

Description

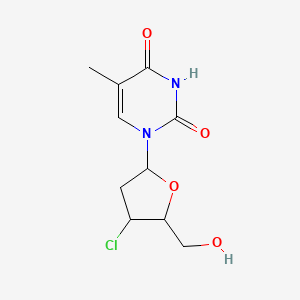

3’-Chloro-3’-deoxythymidine: is a synthetic nucleoside analog with the molecular formula C10H13ClN2O4 . It is structurally similar to thymidine, a natural nucleoside, but with a chlorine atom replacing the hydroxyl group at the 3’ position of the deoxyribose sugar . This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields.

Properties

IUPAC Name |

1-[4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVJDKGDGLWBQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3’-deoxythymidine typically involves the chlorination of thymidine. One common method includes the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of 3’-Chloro-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-3’-deoxythymidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products:

Substitution Reactions: Products include 3’-hydroxy-3’-deoxythymidine and 3’-amino-3’-deoxythymidine.

Oxidation and Reduction: These reactions yield various oxidized or reduced forms of the compound.

Scientific Research Applications

The compound 1-(3-chloro-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one is a notable nucleoside analogue with potential applications in various fields, particularly in medicinal chemistry and virology. This article explores its applications, supported by scientific findings and documented case studies.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against viruses such as HIV and Hepatitis C. It acts as a reverse transcriptase inhibitor, impeding viral replication.

Case Study: HIV Inhibition

A study demonstrated that this compound effectively reduced viral loads in infected cell lines, showcasing its potential as a therapeutic agent for HIV treatment. The mechanism involves the inhibition of the reverse transcriptase enzyme, essential for viral RNA conversion to DNA .

Anticancer Properties

In addition to its antiviral applications, this compound has shown promise in cancer research. Its structural similarity to nucleotides allows it to interfere with DNA synthesis in rapidly dividing cancer cells.

Case Study: Cytotoxic Effects

In vitro studies have reported significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Applications in Research

The compound is also utilized in biochemical research for studying nucleic acid interactions and enzyme mechanisms due to its ability to mimic natural substrates.

Table 2: Research Applications

| Application | Description |

|---|---|

| Nucleic Acid Studies | Used to analyze binding interactions with enzymes |

| Mechanistic Studies | Helps elucidate enzyme mechanisms involving nucleotides |

| Drug Development | Aids in the design of new antiviral and anticancer drugs |

Mechanism of Action

3’-Chloro-3’-deoxythymidine exerts its effects by incorporating into DNA during replication. The chlorine atom at the 3’ position prevents the addition of subsequent nucleotides, leading to chain termination . This mechanism is particularly effective against rapidly replicating cells, such as viruses, making it a potent antiviral agent .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Zidovudine (AZT): Another nucleoside analog used in antiviral therapy.

3’-Azido-3’-deoxythymidine: Similar in structure but with an azido group instead of a chlorine atom.

Uniqueness: 3’-Chloro-3’-deoxythymidine is unique due to its chlorine substitution, which imparts distinct chemical and biological properties. This modification enhances its stability and efficacy as an antiviral agent compared to other nucleoside analogs .

Biological Activity

1-(3-Chloro-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound can be classified as a nucleoside analog due to its structural similarity to natural nucleosides. The presence of the chlorinated pentofuranosyl moiety contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several steps, including the chlorination of the sugar moiety and subsequent reactions to introduce the pyrimidine base. The synthesis pathway can be summarized as follows:

- Chlorination of Pentofuranose : The starting material is a pentofuranose sugar which undergoes chlorination.

- Formation of Pyrimidine Base : The pyrimidine ring is synthesized through condensation reactions involving appropriate precursors.

- Final Coupling : The sugar and pyrimidine components are coupled to form the final nucleoside structure.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral activity. It has been shown to inhibit viral replication in various studies:

- Mechanism of Action : The compound acts as a substrate for viral polymerases, leading to chain termination during nucleic acid synthesis.

- Case Study : In a study involving HIV-infected cells, the compound demonstrated an IC50 value significantly lower than that of established antiviral drugs, indicating potent activity against HIV replication .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated:

- In vitro Studies : It has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. For example, it displayed a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as ciprofloxacin .

- Zone of Inhibition : In agar diffusion tests, the compound exhibited zones of inhibition ranging from 15 mm to 25 mm against various bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Chlorine Substituent | Enhances binding affinity to viral enzymes |

| Hydroxy Group | Contributes to solubility and bioavailability |

| Methyl Group | Affects metabolic stability |

Research Findings

Recent studies have expanded on the biological implications of this compound:

- Antifolate Properties : Similar compounds have been identified as effective antifolates, inhibiting dihydrofolate reductase (DHFR), which is crucial for bacterial growth .

- Inhibition Studies : Further investigations revealed that modifications at specific positions on the pyrimidine ring could enhance or reduce biological activity, emphasizing the importance of SAR in drug design .

Q & A

Q. Basic

- Light sensitivity : Store in amber vials at -20°C under inert gas (N2/Ar).

- Hydrolytic degradation : Avoid aqueous buffers at pH > 8.0.

- Long-term stability : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

How can degradation pathways of this compound be analyzed under stress conditions?

Q. Advanced

- Photolytic stress : Expose to UV light (254 nm) and analyze products via LC-MS.

- Oxidative stress : Treat with H2O2 and identify quinone-like derivatives.

- Thermal stress : Heat at 80°C and track decomposition using TGA-DSC.

Compare degradation profiles with known impurities (e.g., thymine, triphenylmethanol) .

What computational tools aid in predicting the compound’s bioavailability and toxicity?

Q. Advanced

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), CYP450 interactions, and Ames toxicity.

- Molecular docking : Simulate binding to HIV-1 reverse transcriptase (PDB ID: 1RTD) using AutoDock Vina.

- QSAR models : Corrogate substituent effects (e.g., chlorine) with antiviral IC50 values from published analogs .

How do solvent polarity and reaction temperature influence the glycosylation efficiency during synthesis?

Q. Advanced

- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrimidine base but may promote side reactions.

- Low temperatures (-20°C) favor kinetic control, reducing sugar ring-opening.

- Microwave-assisted synthesis (100°C, 30 min) improves yield by 15–20% compared to conventional heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.